2,3-Dimethyl-6-(propan-2-yl)phenol
Description
2,3-Dimethyl-6-(propan-2-yl)phenol (C₁₁H₁₆O), also known as O-Methylthymol, is a phenolic compound characterized by a benzene ring substituted with methyl groups at the 2- and 3-positions and an isopropyl group at the 6-position (Figure 1). Its molecular weight is 164.248 g/mol, and it has a monoisotopic mass of 164.120115 . The compound is structurally related to thymol (2-isopropyl-5-methylphenol) but differs in the placement and number of substituents. It is primarily utilized in chemical synthesis and has been identified in analytical studies of industrial byproducts and environmental degradation pathways .
Properties
CAS No. |
137321-72-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,3-dimethyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-5-8(3)9(4)11(10)12/h5-7,12H,1-4H3 |
InChI Key |
DTCVWQAPCDRBKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C |
Synonyms |
Phenol, 2,3-dimethyl-6-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2,3-Dimethyl-6-(propan-2-yl)phenol can be contextualized by comparing it to analogous phenolic derivatives. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Structural Differences and Implications
- Substituent Position and Bulkiness: The 6-isopropyl group in this compound introduces steric hindrance compared to smaller substituents in 4-isopropylphenol. This bulkiness may reduce solubility in polar solvents but enhance lipid affinity .
- Electron-Donating Effects: The methyl and isopropyl groups are electron-donating, stabilizing the phenolic -OH group. However, the ortho-methyl groups in this compound may hinder hydrogen bonding compared to para-substituted analogs like 4-isopropylphenol .
Chemical Reactivity
- Oxidative Degradation: Unlike 4-isopropenylphenol (a common BPA degradation product), this compound is less prone to further oxidation due to its saturated isopropyl group .
- Acidity: The compound’s pKa is expected to be higher than phenol (≈10) due to electron-donating substituents, similar to 2,6-dimethylphenol (pKa ≈10.6) .
Environmental and Industrial Relevance
- Degradation Byproducts: Unlike 4-isopropylphenol and 4-isopropenylphenol (common in BPA degradation), this compound is associated with textile manufacturing waste, highlighting its role as an industrial marker .
- Analytical Applications: The deuterated analog 2,3,6-Trimethylphenol-D11 serves as a reference standard in mass spectrometry, underscoring the utility of methyl/isopropyl-phenol derivatives in analytical chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
